Tri-p-tolylphosphine
CAS No.: 1038-95-5
Cat. No.: VC21050376
Molecular Formula: C21H21P
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1038-95-5 |
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Molecular Formula | C21H21P |
Molecular Weight | 304.4 g/mol |
IUPAC Name | tris(4-methylphenyl)phosphane |
Standard InChI | InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Standard InChI Key | WXAZIUYTQHYBFW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Canonical SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Melting Point | 149.0 °C |
Introduction
Basic Information and Identification
Tri-p-tolylphosphine, also known as tris(4-methylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H21P. The compound is registered with CAS number 1038-95-5 and possesses a molecular weight of 304.37 g/mol . It goes by several synonyms in scientific literature, including tris(p-methylphenyl)phosphine, tris(4-tolyl)phosphine, and tri(p-tolyl)phosphine . The compound appears as a white to light yellow crystalline powder that exhibits air sensitivity, necessitating storage under inert gas conditions .
The chemical structure features a central phosphorus atom with three p-tolyl (4-methylphenyl) groups attached, creating a tetrahedral geometry. The linear formula can be represented as (CH3C6H4)3P, where each aromatic ring contains a methyl substituent at the para position . This structural arrangement contributes to the compound's unique electronic properties and reactivity patterns, particularly its behavior as a ligand in metal complexes.
Physical and Chemical Properties
Fundamental Physical Properties
Tri-p-tolylphosphine exhibits several distinctive physical properties that define its behavior and applications. These properties are summarized in Table 1, which presents data compiled from multiple reliable sources.
Table 1: Physical Properties of Tri-p-tolylphosphine
Property | Value |
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Molecular Formula | C21H21P |
Molecular Weight | 304.37 g/mol |
Physical State | Solid at room temperature |
Appearance | White to light yellow crystalline powder |
Melting Point | 144-148°C (literature), 147-150°C (some sources) |
Boiling Point | 399.8°C at 760 mmHg |
Flash Point | 206.3°C |
Solubility | Insoluble in water, soluble in organic solvents |
Sensitivity | Air sensitive |
The compound is stable when stored properly but requires protection from air due to its sensitivity to oxidation. Recommended storage conditions include keeping it under inert gas (such as nitrogen or argon) in a cool, dark place, preferably below 15°C . These storage precautions help maintain its chemical integrity and extend its shelf life for research and industrial applications.
Structural Characteristics
Crystallographic studies have revealed important structural features of tri-p-tolylphosphine. The phosphorus atom is situated on a crystallographic threefold rotatory-inversion axis, resulting in threefold rotation symmetry of the compound. The dihedral angles between the symmetry-related benzene rings are measured at 87.40(18)°, indicating that the aromatic rings are oriented nearly perpendicular to each other . This three-dimensional arrangement has significant implications for the compound's steric properties when functioning as a ligand.
The electronic structure of tri-p-tolylphosphine is influenced by the methyl groups at the para positions of the phenyl rings. These electron-donating groups enhance the electron density at the phosphorus center, affecting its basicity and nucleophilicity. This electronic characteristic plays a crucial role in its efficiency as a ligand in transition metal complexes and its reactivity in various chemical transformations.
Synthesis Methods
Several methods have been developed for the synthesis of tri-p-tolylphosphine, each with its advantages and limitations. One notable approach involves the reaction of aryl halides with red phosphorus in a superbase system, offering an environmentally friendly alternative to traditional methods.
Superbase-Assisted Synthesis
Malysheva et al. (2019) reported a selective synthesis of triarylphosphines from aryl halides and red phosphorus using a superbase system. This method involves the reaction of aryl halides (Ar-X, where Ar includes p-tolyl and X = F, Cl, Br) with red phosphorus in KOH/L systems, where L represents a polar non-hydroxylic complexing solvent such as NMP (N-methyl-2-pyrrolidone), DMSO, or HMPA .
The reaction proceeds rapidly and exothermically at temperatures between 100-180°C for 0.5-2 hours. The yield is highest (up to 74%) when aryl fluorides are used as starting materials. This synthetic route is particularly significant because it accomplishes three consecutive SNAr (aromatic nucleophilic substitution) reactions in one pot to form the three C(sp2)-P bonds. The process is mostly chemoselective, with neither mono- nor diphosphines typically isolated as byproducts .
Reduction of Phosphine Oxides
Another approach to obtaining tri-p-tolylphosphine involves the reduction of the corresponding phosphine oxide. Several methodologies have been developed for this transformation:
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The Mg/Me3SiCl/DMI system reported by Kuroboshi et al. (2015) enables direct reduction of phosphine oxides under mild conditions. This method was successfully applied to various phosphine oxides, including triarylphosphine oxides, yielding the corresponding phosphines in good to excellent yields .
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Zhang et al. (2014) demonstrated that the (COCl)2/Hantzsch ester system effectively reduces tertiary phosphine oxides under mild conditions. This metal-free method is applicable to triarylphosphine oxides and produces tertiary phosphines in good to excellent yields .
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Electrochemical reduction, as reported by Kawakubo et al. (2011), can be employed to convert triphenylphosphine oxide to triphenylphosphine in an acetonitrile solution containing tetrabutylammonium bromide and chlorotrimethylsilane. The process utilizes an undivided cell with a zinc anode and platinum cathode under constant current .
These reduction methods provide alternative routes for synthesizing tri-p-tolylphosphine, particularly when starting from the corresponding oxide, which may be more readily available in some contexts.
Applications in Catalysis
Tri-p-tolylphosphine serves as an important ligand in various catalytic processes, particularly those involving transition metals. Its electronic and steric properties make it well-suited for stabilizing metal centers while allowing sufficient reactivity for catalytic transformations.
Cross-Coupling Reactions
Tri-p-tolylphosphine has found extensive application in palladium-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions include:
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Buchwald-Hartwig Cross Coupling Reactions: Formation of carbon-nitrogen bonds
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Heck Reactions: Coupling of unsaturated halides with alkenes
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Hiyama Coupling: Silicon-based cross-coupling
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Negishi Coupling: Involving organozinc compounds
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Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides
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Stille Coupling: Using organotin compounds
A related compound, tri(o-tolyl)phosphine, has been identified as a highly efficient ligand for the Suzuki coupling of propargylic carbonates with boronic acids at room temperature. This catalytic system, consisting of Pd2(dba)3·CHCl3 and tri(o-tolyl)phosphine, also demonstrated excellent central-to-axial chirality transfer . Similar applications can be expected for tri-p-tolylphosphine due to its analogous structure and properties.
Mechanism of Catalytic Action
The mechanism of action for tri-p-tolylphosphine in catalytic processes typically involves:
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Coordination to the metal center, typically replacing other ligands or stabilizing low-coordination metal species
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Modification of the electronic environment around the metal, influencing its reactivity
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Providing steric control that can affect the selectivity of the catalytic process
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Stabilizing intermediates in the catalytic cycle
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Facilitating oxidative addition, reductive elimination, or other key steps in the catalytic mechanism
The efficacy of tri-p-tolylphosphine as a ligand is often attributed to its moderate steric bulk and electron-donating properties, which create an optimal balance for many catalytic applications.
Research Applications
Beyond its role in catalysis, tri-p-tolylphosphine has various applications in scientific research across multiple disciplines.
Material Science
In materials science, tri-p-tolylphosphine serves as a valuable component in the development of advanced materials, including:
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Polymers: As a catalyst or initiator in polymerization reactions
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Nanomaterials: For stabilizing metal nanoparticles and controlling their growth
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Functional materials: In the synthesis of materials with specific optical, electronic, or magnetic properties
The compound's ability to form stable complexes with various metals makes it particularly useful in these applications, allowing for precise control over material properties and synthesis conditions.
Coordination Chemistry Studies
Tri-p-tolylphosphine provides a platform for studying fundamental aspects of coordination chemistry. Research in this area explores:
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Metal-ligand bonding interactions
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Electronic effects in coordination compounds
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Structural parameters and their influence on reactivity
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Comparative studies with other phosphine ligands
Allman and Goel (1982) conducted research on the basicity of phosphines, including triarylphosphines with various substituents at the para position, such as the methyl group in tri-p-tolylphosphine. They found that the range of basicity available through aryl substitution is substantial, with pKa values ranging from 8.65 for dimethylamino-substituted variants to 1.03 for chloro-substituted derivatives. The measured basicities correlated well with various electronic parameters, providing valuable insights into the fundamental properties of these compounds .
Pharmaceutical Applications
In pharmaceutical research, tri-p-tolylphosphine contributes to:
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Drug synthesis: Facilitating complex transformations in the synthesis of pharmaceutical intermediates
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Development of catalytic methods: Enabling more efficient routes to bioactive compounds
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Medicinal chemistry: Providing tools for structure modification and optimization
The ability of tri-p-tolylphosphine to promote selective transformations makes it particularly valuable in pharmaceutical development, where precise control over molecular structure is critical.
Recent Research Developments
Scientific interest in tri-p-tolylphosphine continues to evolve, with recent research exploring new applications and properties of this versatile compound.
Novel Synthetic Approaches
The development of efficient, environmentally friendly synthesis methods for tri-p-tolylphosphine represents an active area of research. The superbase-assisted selective synthesis from aryl halides and red phosphorus, as reported by Malysheva et al. (2019), exemplifies this trend. This approach offers several advantages over traditional methods, including:
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Elimination of toxic or hazardous reagents such as PCl3
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One-pot reaction conditions
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High chemoselectivity
Such advances in synthetic methodology contribute to making tri-p-tolylphosphine more readily available for research and application.
Structural Investigations
Crystallographic studies have provided detailed information about the three-dimensional structure of tri-p-tolylphosphine. Research has shown that the compound exhibits threefold rotation symmetry, with the phosphorus atom located on a crystallographic threefold rotatory-inversion axis. The dihedral angles between the symmetry-related benzene rings measure 87.40(18)°, indicating nearly perpendicular arrangement .
These structural insights are valuable for understanding the compound's behavior in various applications, particularly as a ligand in metal complexes where steric factors play a crucial role in determining reactivity and selectivity.
Comparative Studies
Research comparing different triarylphosphines has helped elucidate structure-property relationships within this class of compounds. Studies on their basicity, as conducted by Allman and Goel (1982), have demonstrated that electronic effects of substituents significantly influence the properties of these phosphines. The substitution pattern on the aryl rings affects various parameters, including:
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Basicity (pKa values)
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Electron density at the phosphorus center
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Coordination behavior with metals
Such comparative studies provide a foundation for designing phosphine ligands with specific properties tailored to particular applications.
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